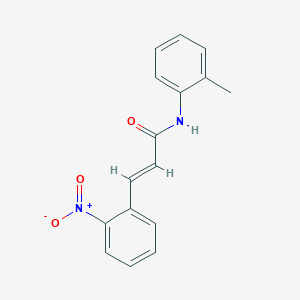![molecular formula C15H13Cl2NO2 B15016762 2,4-dichloro-6-{(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl}phenol](/img/structure/B15016762.png)
2,4-dichloro-6-{(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-6-{(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl}phenol is a synthetic organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. It is a derivative of phenol, with chlorine atoms and an imino group attached to its aromatic ring, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-{(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl}phenol typically involves the condensation of 2,4-dichlorophenol with 5-ethyl-2-hydroxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dichloro-6-{(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-6-{(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-6-{(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-dichloro-6-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol
- 2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol
- 2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol
Uniqueness
Compared to similar compounds, 2,4-dichloro-6-{(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl}phenol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets .
Eigenschaften
Molekularformel |
C15H13Cl2NO2 |
|---|---|
Molekulargewicht |
310.2 g/mol |
IUPAC-Name |
2,4-dichloro-6-[(5-ethyl-2-hydroxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-9-3-4-14(19)13(5-9)18-8-10-6-11(16)7-12(17)15(10)20/h3-8,19-20H,2H2,1H3 |
InChI-Schlüssel |
CQSDCWINAYHZPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Nitroanilino)-4-[(1-phenylethylidene)hydrazino]-6-(3,4-xylidino)-1,3,5-triazine](/img/structure/B15016680.png)
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15016688.png)
![N-(4-chlorophenyl)-4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide](/img/structure/B15016689.png)
![N-(2-methylphenyl)-4-{[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}benzamide](/img/structure/B15016693.png)
![4-chloro-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B15016706.png)

![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15016717.png)
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15016719.png)
![4,4'-oxybis{N-[4-(octyloxy)phenyl]benzamide}](/img/structure/B15016723.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3-bromophenyl)-1,3-benzoxazol-6-amine](/img/structure/B15016727.png)
![N-cyclopentyl-2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B15016735.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate](/img/structure/B15016740.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B15016743.png)
![N-[4-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]hexanamide](/img/structure/B15016753.png)
